molecular formula C10H15NO3 B12098224 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol

2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol

Cat. No.: B12098224
M. Wt: 197.23 g/mol
InChI Key: NKRGADDLGLLFLQ-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C10H15NO3. This compound is characterized by the presence of a hydroxyethylamino group attached to a methoxyphenol structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with formaldehyde and 2-aminoethanol. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenolic hydroxyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(methyl)amino]acetic acid
  • 2-Hydroxyethyl methacrylate
  • 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid

Uniqueness

2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-4-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-14-9-2-3-10(13)8(6-9)7-11-4-5-12/h2-3,6,11-13H,4-5,7H2,1H3

InChI Key

NKRGADDLGLLFLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CNCCO

Origin of Product

United States

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